1,3-Dimethyl-2-(sulfinylamino)benzene
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Overview
Description
Synthesis Analysis
The synthesis of sulfur-containing organic compounds is well represented in the provided papers. For instance, the four-component synthesis of (Z)-4-alkoxy-1,3-dimethylalk-2-enyl methyl sulfones involves the intermediacy of sultines, which are derived from the suprafacial hetero-Diels-Alder addition of sulfur dioxide to dienes . Additionally, the synthesis of sterically hindered
Scientific Research Applications
Hydrogen Bonding in Solvents
One relevant area of research focuses on the interactions in mixtures involving solvents like Dimethyl Sulfoxide (DMSO), which shares a part of the name with the compound . DMSO is known for its ability to form hydrogen bonds with various co-solvents, influencing its physical and chemical properties (Kiefer, Noack, & Kirchner, 2011; Kiefer, Noack, & Kirchner, 2011). This property is critical for its use as a solvent in chemical syntheses and biomedical applications, highlighting the importance of understanding solvent interactions in chemical research.
Supramolecular Chemistry
Supramolecular chemistry, involving the self-assembly of molecules, is another area where compounds with similar complexity to 1,3-Dimethyl-2-(sulfinylamino)benzene might find application. The review by Cantekin, de Greef, and Palmans (2012) on Benzene-1,3,5-tricarboxamide highlights the use of such molecules in nanotechnology, polymer processing, and biomedical applications due to their ability to form one-dimensional, nanometer-sized structures stabilized by hydrogen bonding (Cantekin, de Greef, & Palmans, 2012).
Pharmacology and Synthetic Chemistry
Research on the pharmacological and synthetic profiles of compounds such as benzothiazepine reveals the potential for diverse bioactivities, including coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker effects (Dighe et al., 2015). This demonstrates the vast potential for chemical compounds in therapeutic applications, suggesting that a compound like 1,3-Dimethyl-2-(sulfinylamino)benzene could also be explored for similar activities.
Environmental and Industrial Applications
The study of dimethyl ether (DME) as an alternative fuel in compression ignition engines by Park and Lee (2014) showcases the environmental and industrial relevance of methylated compounds (Park & Lee, 2014). Although not directly related to 1,3-Dimethyl-2-(sulfinylamino)benzene, it underscores the interest in developing applications for compounds that offer environmental benefits and energy solutions.
Safety And Hazards
“1,3-Dimethyl-2-(sulfinylamino)benzene” is classified as a hazardous substance . It has been assigned the signal word “Danger” and is associated with various hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
1,3-dimethyl-2-(sulfinylamino)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-6-4-3-5-7(2)8(6)9-11-10/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRVOUXRJSMZTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=S=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-2-(sulfinylamino)benzene |
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